4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been reported to exhibit a broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility and stability, could be influenced by environmental factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of cyclooxygenase by binding to its active site, thereby preventing the synthesis of pro-inflammatory mediators . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, with certain dosages required to achieve therapeutic efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by other enzymes, such as glucuronosyltransferases and sulfotransferases, leading to their excretion . This compound can also influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported into cells by organic anion transporters and distributed within tissues by binding to plasma proteins . Its localization and accumulation within specific tissues can also be influenced by its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, by post-translational modifications and targeting signals . Its localization within these compartments can influence its interactions with biomolecules and its overall efficacy .
Preparation Methods
The synthesis of 4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate to form the desired thiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Comparison with Similar Compounds
4-Methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
2-Mercapto-4-methylthiazole-5-acetic acid: This compound shares a similar thiazole ring structure but differs in the functional groups attached to the ring.
4-Methyl-2-thioxo-2,3-dihydro-thiazol-5-yl-acetic acid: Another similar compound with variations in the substituents on the thiazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-7-9(10(13)14)16-11(15)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNTVZQDOLJKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.